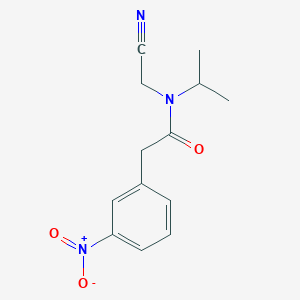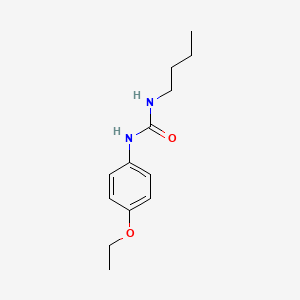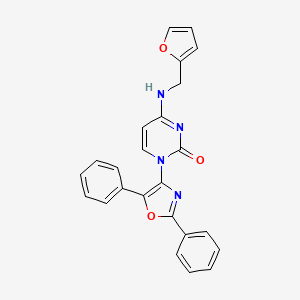
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one, also known as DPA-714, is a small molecule that has gained significant attention in the field of medical research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in various tissues and cells, including the brain, immune system, and endocrine system.
Applications De Recherche Scientifique
1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications in various disease conditions, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, this compound has been shown to modulate microglial activation and reduce neuroinflammation, which are key processes involved in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cancer, this compound has been shown to inhibit tumor growth and metastasis by targeting TSPO-expressing cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response.
Mécanisme D'action
The mechanism of action of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is based on its selective binding to TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. This compound binds to TSPO with high affinity and specificity, leading to the modulation of TSPO-mediated processes. The exact mechanism by which this compound modulates TSPO function is not fully understood, but it is thought to involve the regulation of intracellular calcium levels and the modulation of mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease condition. In microglial cells, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activation of the NLRP3 inflammasome, which is a key mediator of neuroinflammation. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation and migration. In immune cells, this compound has been shown to modulate T-cell activation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one in lab experiments is its high affinity and specificity for TSPO, which allows for the selective targeting of TSPO-expressing cells. This can be particularly useful in disease conditions where TSPO expression is upregulated, such as neuroinflammation and cancer. Another advantage of using this compound is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations associated with using this compound in lab experiments. One limitation is the lack of understanding of the exact mechanism of action of this compound, which can make it difficult to interpret the results of experiments. Another limitation is the potential for off-target effects, as TSPO is expressed in various tissues and cells.
Orientations Futures
There are several future directions for the study of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one. One direction is the development of more selective and potent TSPO ligands, which can further enhance the therapeutic potential of this compound. Another direction is the investigation of the role of TSPO in various disease conditions, including neurodegenerative disorders, cancer, and inflammation. This can provide a better understanding of the underlying mechanisms of these diseases and identify new therapeutic targets. Additionally, the use of this compound in combination with other drugs or therapies can be explored, as this may enhance the therapeutic efficacy of this compound. Finally, the development of imaging agents based on this compound can be explored, as this can allow for the non-invasive detection and monitoring of TSPO expression in vivo.
Méthodes De Synthèse
The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one involves the reaction of 2,5-diphenyloxazole-4-carboxylic acid with furan-2-ylmethylamine and 4,6-dichloropyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Propriétés
IUPAC Name |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCAKFGZGHJZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2787610.png)
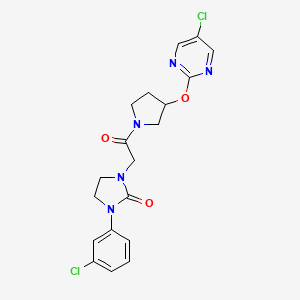
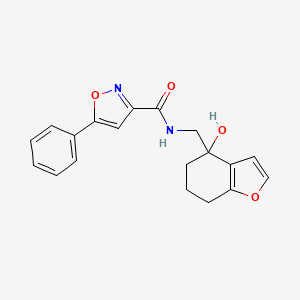
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2787613.png)
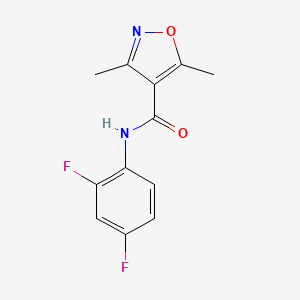
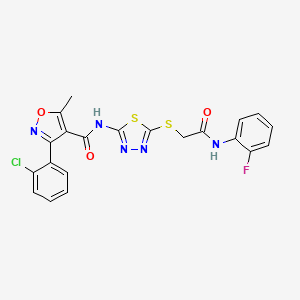
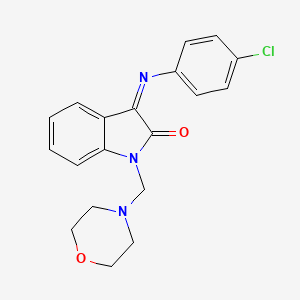
![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane] 1,1-dioxide](/img/structure/B2787620.png)
![2-Chloro-N-[1-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B2787621.png)
![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2787623.png)
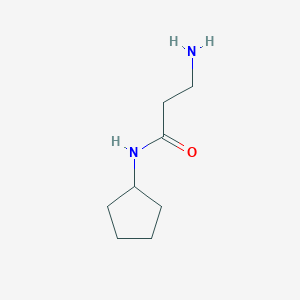
![6-(4-Ethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
